N-{5-[(4-Chlorophenyl)(ethyl)sulfamoyl]-1,3,4-thiadiazol-2-YL}-2-methylpropanamide N-{5-[(4-Chlorophenyl)(ethyl)sulfamoyl]-1,3,4-thiadiazol-2-YL}-2-methylpropanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15170522
InChI: InChI=1S/C14H17ClN4O3S2/c1-4-19(11-7-5-10(15)6-8-11)24(21,22)14-18-17-13(23-14)16-12(20)9(2)3/h5-9H,4H2,1-3H3,(H,16,17,20)
SMILES:
Molecular Formula: C14H17ClN4O3S2
Molecular Weight: 388.9 g/mol

N-{5-[(4-Chlorophenyl)(ethyl)sulfamoyl]-1,3,4-thiadiazol-2-YL}-2-methylpropanamide

CAS No.:

Cat. No.: VC15170522

Molecular Formula: C14H17ClN4O3S2

Molecular Weight: 388.9 g/mol

* For research use only. Not for human or veterinary use.

N-{5-[(4-Chlorophenyl)(ethyl)sulfamoyl]-1,3,4-thiadiazol-2-YL}-2-methylpropanamide -

Specification

Molecular Formula C14H17ClN4O3S2
Molecular Weight 388.9 g/mol
IUPAC Name N-[5-[(4-chlorophenyl)-ethylsulfamoyl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide
Standard InChI InChI=1S/C14H17ClN4O3S2/c1-4-19(11-7-5-10(15)6-8-11)24(21,22)14-18-17-13(23-14)16-12(20)9(2)3/h5-9H,4H2,1-3H3,(H,16,17,20)
Standard InChI Key PFROYVBLXOVSNW-UHFFFAOYSA-N
Canonical SMILES CCN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=NN=C(S2)NC(=O)C(C)C

Introduction

Chemical Structure and Physicochemical Properties

N-{5-[(4-Chlorophenyl)(ethyl)sulfamoyl]-1,3,4-thiadiazol-2-YL}-2-methylpropanamide belongs to the 1,3,4-thiadiazole family, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms. Its structure integrates a sulfamoyl group linked to a 4-chlorophenyl moiety and a 2-methylpropanamide side chain. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₁₄H₁₇ClN₄O₃S₂
Molecular Weight388.9 g/mol
logP (Partition Coefficient)3.82–4.41 (estimated)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors8
Polar Surface Area77.99 Ų
SMILES NotationCCN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=NN=C(S2)NC(=O)C(C)C

The compound’s moderate lipophilicity (logP ~4) suggests reasonable membrane permeability, while its polar surface area indicates potential for target engagement via hydrogen bonding . The 4-chlorophenyl group enhances electronic stability, and the sulfamoyl moiety may contribute to protease inhibition, a feature observed in structurally analogous compounds .

Synthesis and Manufacturing

The synthesis of N-{5-[(4-Chlorophenyl)(ethyl)sulfamoyl]-1,3,4-thiadiazol-2-YL}-2-methylpropanamide involves a multi-step protocol:

  • Thiadiazole Ring Formation: Cyclization of thiosemicarbazide derivatives under acidic conditions yields the 1,3,4-thiadiazole core.

  • Sulfamoylation: Introduction of the sulfamoyl group via reaction with chlorosulfonic acid, followed by coupling with 4-chloro-N-ethylaniline.

  • Propanamide Functionalization: Amidation of the thiadiazole amine with 2-methylpropanoyl chloride completes the structure.

Critical challenges include optimizing reaction yields (typically 60–70% in final steps) and purifying intermediates to >95% purity using column chromatography. Scalability remains under investigation, with microwave-assisted synthesis proposed to reduce reaction times .

Comparative Analysis with Analogous Compounds

To contextualize its activity, N-{5-[(4-Chlorophenyl)(ethyl)sulfamoyl]-1,3,4-thiadiazol-2-YL}-2-methylpropanamide is compared below with two structurally similar agents:

Compound IDE157-6360 5596-0507 Target Compound
Molecular Weight430.55 g/mol368.88 g/mol388.9 g/mol
logP4.416.313.82–4.41
Anticancer IC₅₀8–10 µM (Pancreatic)22 µM (Colorectal)12–18 µM (Breast/Lung)
Key Structural FeaturePhenylpropanamide side chainChlorophenyl-enamide group2-Methylpropanamide

Future Directions and Challenges

While N-{5-[(4-Chlorophenyl)(ethyl)sulfamoyl]-1,3,4-thiadiazol-2-YL}-2-methylpropanamide shows promise, several gaps remain:

  • In Vivo Efficacy: No published data exist on its pharmacokinetics or toxicity in animal models.

  • Target Validation: Proteomic studies are required to confirm EGFR or alternative targets.

  • Structural Derivatives: Introducing fluorinated groups or bioisosteres (e.g., replacing sulfur with oxygen) could modulate selectivity .

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